7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
Description
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride is a sulfonamide derivative featuring a benzodioxane core. The compound’s structure includes a sulfonamide group (-SO₂NH₂) at position 6, an amino group (-NH₂) at position 7, and an N-methyl substituent on the sulfonamide nitrogen. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
7-amino-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S.ClH/c1-11-16(12,13)9-5-8-7(4-6(9)10)14-2-3-15-8;/h4-5,11H,2-3,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEHKIUVPFIGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1N)OCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride typically involves the following steps:
Formation of the benzo[d][1,4]dioxine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the benzo[d][1,4]dioxine derivative with a sulfonyl chloride in the presence of a base such as sodium carbonate.
Amination and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Salt Form |
|---|---|---|---|---|
| 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride | C₉H₁₁N₂O₄S·HCl | 296.72 g/mol | -SO₂NHCH₃ (position 6), -NH₂ (position 7), benzodioxane core | Hydrochloride |
| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine | C₂₃H₂₅N₃O₃ | 391.46 g/mol | -OCH₃ (pyridine), -N(CH₃)₂CH₂ (phenyl), benzodioxane core | Neutral |
Key Observations:
Core Structure : Both compounds share a benzodioxane core, which confers rigidity and influences π-π stacking interactions in biological systems.
In contrast, the dimethylamino-methylphenyl group in the comparator compound (CS-0309467) may facilitate membrane permeability or receptor binding . The hydrochloride salt of the target compound improves aqueous solubility, whereas the neutral form of CS-0309467 suggests lower polarity, favoring lipid-rich environments.
Molecular Weight : The target compound (296.72 g/mol) is smaller than CS-0309467 (391.46 g/mol), implying differences in bioavailability and pharmacokinetics.
Research Findings and Inferred Activity
- Enzyme Inhibition: Sulfonamide derivatives are known inhibitors of carbonic anhydrase and dihydrofolate reductase. The target compound’s sulfonamide group likely enhances affinity for such enzymes compared to non-sulfonamide analogs like CS-0309467 .
- Antimicrobial Potential: While CS-0309467 lacks validated antimicrobial data, the sulfonamide group in the target compound aligns with historical sulfa drugs, suggesting possible antibacterial or antifungal activity.
- Solubility and Formulation : The hydrochloride salt of the target compound may offer advantages in formulation (e.g., injectables) over neutral analogs, which often require co-solvents for delivery.
Biological Activity
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 248.28 g/mol. The compound features a sulfonamide group which is known for its biological activity, particularly in antibacterial and antitumor applications.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O4S |
| Molecular Weight | 248.28 g/mol |
| SMILES | CC(=O)C1=CC2=C(C=C1N)OCCO2 |
| InChI | InChI=1S/C10H12N2O4S/c1-13-10(12)6-4-8-9(5-7(6)11)15-3-2-14-8/h4-5H,2-3,11H2,1H3 |
Antibacterial Activity
Research has indicated that compounds similar to 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibit significant antibacterial properties. For instance, studies on sulfonamides have shown their effectiveness against various strains of bacteria, including multidrug-resistant pathogens. The mechanism often involves inhibition of bacterial folate synthesis.
Antitumor Activity
In vitro studies have demonstrated that derivatives of benzodioxane compounds possess antitumor activity. For example, a related compound was found to exhibit cytotoxic effects against the P388 murine leukemia cell line and showed promising results against other cancer types . The presence of the sulfonamide moiety is believed to enhance these effects through multiple pathways including apoptosis induction.
Enzyme Inhibition
Recent findings suggest that this compound may act as an inhibitor for key enzymes involved in metabolic pathways. For instance, it has been screened for its potential to inhibit α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Study on Antibacterial Efficacy
A study published in 2019 evaluated the antibacterial efficacy of various sulfonamide derivatives against clinical isolates of resistant bacteria. The results indicated that compounds with the benzodioxane structure exhibited enhanced activity compared to traditional sulfonamides .
Antitumor Activity Assessment
Another research article reported on the synthesis and biological evaluation of novel sulfonamides derived from benzodioxane. These compounds were tested against several cancer cell lines and showed IC50 values indicating effective cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
